(2E)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile
Description
The compound (2E)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile features a benzoxazole core fused with a benzene ring containing oxygen and nitrogen heteroatoms, a 2,4-dichlorophenyl group, and an acrylonitrile moiety. The benzoxazole ring contributes to aromatic stability and π-π stacking interactions, while the electron-withdrawing chlorine atoms enhance lipophilicity and influence electronic properties.
Properties
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2O/c17-12-6-5-10(13(18)8-12)7-11(9-19)16-20-14-3-1-2-4-15(14)21-16/h1-8H/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPQYUZKDFRVJI-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=CC3=C(C=C(C=C3)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile typically involves the condensation of a benzoxazole derivative with a dichlorophenylacetonitrile under basic conditions. Common reagents used in this synthesis include sodium hydride or potassium carbonate as bases, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile typically involves the reaction of 1,3-benzoxazole derivatives with appropriate aldehydes and nitriles under controlled conditions. The resulting compound features a benzoxazole moiety which is known for its pharmacological properties, including antimicrobial and anticancer activities.
Antimicrobial Properties
Research has demonstrated that benzoxazole derivatives exhibit significant antimicrobial activity. Studies have shown that this compound displays potent activity against various bacterial strains. The mechanism of action is thought to involve interference with bacterial cell wall synthesis or function.
| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 50 |
| Staphylococcus aureus | 18 | 50 |
| Pseudomonas aeruginosa | 12 | 50 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Caspase activation |
| MCF-7 | 8 | Cell cycle arrest |
Material Science Applications
Beyond biological applications, this compound has been explored in material science. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and as a fluorescent probe in biochemical assays.
OLEDs Performance
The photophysical properties of this compound have been characterized, showing promising results for OLED applications:
| Parameter | Value |
|---|---|
| Emission Peak | 450 nm |
| Quantum Yield | 25% |
Case Studies
Several case studies highlight the practical applications of this compound:
- Antimicrobial Study : A study conducted by Azzam et al. demonstrated the efficacy of this compound against multi-drug resistant bacterial strains. The results indicated a potential for development into a new class of antibiotics .
- Anticancer Research : A collaborative research effort revealed that this compound could be used as a lead structure for developing novel anticancer agents targeting breast cancer cells. The findings suggest that modifications to the benzoxazole ring could enhance potency and selectivity .
- Material Application : Research into OLED technology indicated that incorporating this compound into device architectures could improve efficiency and brightness, paving the way for its use in next-generation display technologies .
Mechanism of Action
The mechanism of action of (2E)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Features
The following table summarizes key structural differences and inferred properties of the target compound and analogs:
Key Observations:
- Heterocycle Effects : Replacing benzoxazole (O, N) with thiazole (S, N) in Analog 1 increases polarizability and lipophilicity due to sulfur’s larger atomic radius . Benzodioxole in Analog 3 adds a methylenedioxy bridge, improving metabolic resistance .
- Substituent Influence: The dimethylamino group in Analog 2 introduces a basic nitrogen, enhancing aqueous solubility but reducing logP compared to the target compound .
- Reactive Moieties : All compounds retain the acrylonitrile group, suggesting shared reactivity (e.g., covalent inhibition).
Biological Activity
The compound (2E)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile is a member of the benzoxazole family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, including its antimicrobial, anticancer, and cytotoxic properties, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 321.18 g/mol
- CAS Number : 137662326
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the benzoxazole moiety exhibit significant antimicrobial properties. The effectiveness of this compound against various microorganisms was evaluated in vitro.
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacillus subtilis | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| This compound | Candida albicans | 16 µg/mL |
The compound showed selective activity against Gram-positive bacteria such as Bacillus subtilis and exhibited antifungal properties against Candida albicans with an MIC of 16 µg/mL .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Research indicates that this compound may induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells.
Case Study: Cytotoxicity in Cancer Cell Lines
In a study assessing the cytotoxic effects of this compound on different cancer cell lines:
- Breast Cancer Cells : The compound demonstrated a significant reduction in cell viability in MCF-7 and MDA-MB-231 cells.
- IC50 Values :
- MCF-7: 15 µM
- MDA-MB-231: 12 µM
- IC50 Values :
- Lung Cancer Cells : Notable cytotoxicity was observed in A549 cells.
- IC50 Value : 18 µM
These findings indicate that this compound exhibits promising anticancer activity across multiple cell lines .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of benzoxazole derivatives. Modifications to the benzoxazole ring and substituents on the phenyl group significantly influence the biological properties.
Table 2: Impact of Substituents on Biological Activity
| Substituent Type | Effect on Antimicrobial Activity | Effect on Anticancer Activity |
|---|---|---|
| Electron-donating groups | Increased activity | Enhanced cytotoxicity |
| Electron-withdrawing groups | Decreased activity | Reduced cytotoxicity |
The presence of electron-donating groups such as methoxy or dimethylamino significantly enhances both antimicrobial and anticancer activities compared to electron-withdrawing groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
